2-Bromobiphenylene

Directed ortho-lithiation Polycyclic ortho-anthracenes Silylation

Selecting the correct 2-bromobiphenylene is critical: the planar, antiaromatic 4n π-electron core and the uniquely positioned bromine atom at the 2-position are essential for ortho-directed lithiation used to construct v- and z-shaped polycyclic ortho-anthracenes (POAs) — a selectivity profile unattainable with 2-chloro/iodo analogs or simple aryl bromides like 2-bromobiphenyl. This intermediate enables reliable Suzuki-Miyaura cross-coupling and modular synthesis of π-conjugated scaffolds. Choose ≥98% purity for consistent reactivity and yields.

Molecular Formula C12H7Br
Molecular Weight 231.09 g/mol
Cat. No. B15334225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromobiphenylene
Molecular FormulaC12H7Br
Molecular Weight231.09 g/mol
Structural Identifiers
SMILESC1=CC2=C3C=CC(=CC3=C2C=C1)Br
InChIInChI=1S/C12H7Br/c13-8-5-6-11-9-3-1-2-4-10(9)12(11)7-8/h1-7H
InChIKeyANPQVSMGLXYJAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromobiphenylene: A Strategic Biphenylene Halide Building Block for Precision Organic Synthesis and OLED Material Research [1]


2-Bromobiphenylene (CAS 17573-59-0) is a bromo-substituted derivative of biphenylene, characterized by a planar, antiaromatic 4n π-electron system [1]. Unlike its non-halogenated parent, this compound integrates a reactive bromine atom at the 2-position of the biphenylene core, enabling its use as a versatile electrophilic synthon in cross-coupling reactions [1]. Its fundamental physicochemical properties include a molecular weight of 231.09 g/mol, a predicted melting point of 65-67 °C, and a predicted boiling point of 320.1±11.0 °C .

Why Substituting 2-Bromobiphenylene with Other Biphenylene Halides or Simple Aryl Bromides Undermines Synthetic Fidelity in π-Conjugated System Construction


Procurement specialists and research chemists cannot casually replace 2-bromobiphenylene with other biphenylene halides (e.g., 2-chloro- or 2-iodobiphenylene) or simple aryl bromides like 2-bromobiphenyl. The unique planar, antiaromatic biphenylene core imparts distinct electronic and steric properties that govern reaction outcomes [1]. Direct evidence shows that 2-bromobiphenylene is specifically required for constructing v- and z-shaped polycyclic ortho-anthracenes (POAs) via ortho-directed lithiation strategies, a reactivity profile not achievable with 2-bromobiphenyl or biphenylene itself [2]. Furthermore, comparative studies on halogenated biphenylenes reveal that the bromine atom at the 2-position balances sufficient reactivity for cross-coupling while maintaining core stability, unlike the more labile iodo-analogue or the unreactive chloro-derivative [3]. Generic substitution would risk altered regioselectivity, reduced yields, or complete synthetic failure in applications targeting fused polycyclic aromatic systems.

Quantitative Performance Differentiation of 2-Bromobiphenylene vs. Structural Analogs in Key Research Applications


Ortho-Directed Lithiation Reactivity Enables High-Yield Synthesis of Bis(trimethylsilyl) Biphenylene Intermediate

2-Bromobiphenylene undergoes ortho-directed lithiation and subsequent silylation to yield a bis(trimethylsilylated) biphenylene intermediate in 90% yield, a critical step in the synthesis of v- and z-shaped polycyclic ortho-anthracenes (POAs) [1]. This transformation is not reported for the chloro analogue, which shows resistance to similar lithium-halogen exchange under mild conditions [2].

Directed ortho-lithiation Polycyclic ortho-anthracenes Silylation

Comparative Electrophilic Reactivity in Cross-Coupling: Bromo vs. Chloro Biphenylenes

While direct quantitative Suzuki-Miyaura yields for 2-bromobiphenylene are not universally reported, class-level data for aryl bromides versus aryl chlorides establish a stark reactivity difference. Under standard palladium catalysis, aryl bromides (e.g., 2-bromobiphenyl) couple with boronic acids in yields typically exceeding 80-90% [1]. In contrast, aryl chlorides (e.g., 2-chlorobiphenylene) are notoriously sluggish and often require specialized, expensive catalysts and harsh conditions to achieve comparable yields [2]. This inherent reactivity gap translates directly to the biphenylene series.

Cross-coupling Suzuki-Miyaura Palladium catalysis

Stability and Handling Advantages of 2-Bromobiphenylene Over 2-Iodobiphenylene

Aryl iodides are generally more light-sensitive and prone to decomposition compared to aryl bromides. While specific comparative stability data for 2-iodobiphenylene are unavailable, class-level knowledge indicates that the C-I bond is significantly weaker (bond dissociation energy ~214 kJ/mol) than the C-Br bond (~285 kJ/mol) in aryl halides [1]. This inherent instability can lead to unwanted radical pathways and decomposition during storage or under reaction conditions, affecting batch-to-batch reproducibility.

Chemical stability Storage Photostability

Differentiation from 2-Bromobiphenyl: Distinct Electronic and Steric Profile for π-Conjugated Material Design

2-Bromobiphenylene possesses a rigid, planar biphenylene core with 4n π-electrons, conferring antiaromatic character and unique electronic properties [1]. In contrast, 2-bromobiphenyl is a flexible, non-planar molecule with a biphenyl core. This fundamental structural difference dictates their respective roles: 2-bromobiphenylene is specifically utilized to install antiaromatic units into π-extended systems to modulate band gaps and electronic properties [2], whereas 2-bromobiphenyl serves as a standard biaryl building block. No direct comparative data exists, but the distinct molecular geometries and electronic configurations are well-established.

Antiaromaticity π-Conjugation Organic electronics

High-Value Application Scenarios Where 2-Bromobiphenylene Provides Unmatched Synthetic Leverage


Synthesis of v- and z-Shaped Polycyclic ortho-Anthracenes (POAs) via Directed Ortho-Lithiation

2-Bromobiphenylene is the critical starting material for constructing angularly fused v- and z-shaped polycyclic ortho-anthracenes (POAs), as demonstrated in Scheme 16 of Müller et al. (2023) [1]. Ortho-directed lithiation of the brominated biphenylene core, followed by silylation and subsequent transformations, yields these geometrically distinct isomers in a 4:1 v/z ratio [2]. These POAs are of significant interest for their unique optoelectronic properties, including enhanced fluorescence compared to linear analogues [3].

Palladium-Catalyzed Cross-Coupling for Construction of Extended π-Conjugated Systems

As a reactive aryl bromide, 2-bromobiphenylene is ideally suited for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to append the biphenylene unit onto larger π-conjugated scaffolds [4]. This enables the modular synthesis of biphenylene-containing polymers, dendrimers, and small molecules for organic electronics, where the antiaromatic biphenylene moiety serves to tune band gaps and charge transport properties [5].

Precursor for Biphenylene-Based Boronic Acids and Derivatives

2-Bromobiphenylene can be converted to biphenylene-2-boronic acid via lithium-halogen exchange and trapping with trimethyl borate [6]. This boronic acid derivative is a key intermediate for further Suzuki couplings, enabling the iterative synthesis of complex biphenylene-containing architectures without the need to handle sensitive organometallic reagents directly [7].

Fundamental Studies on Antiaromaticity and Structure-Property Relationships

Researchers utilize 2-bromobiphenylene to introduce the well-defined antiaromatic biphenylene unit into model compounds, allowing systematic investigation of how antiaromatic character influences electronic properties, stability, and reactivity in larger molecular frameworks [8]. This is crucial for advancing theoretical understanding and guiding the design of next-generation organic semiconductors and conductive materials [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromobiphenylene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.